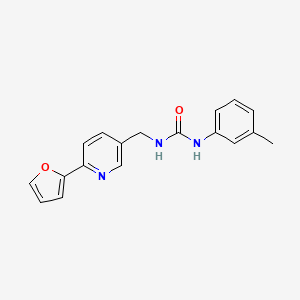

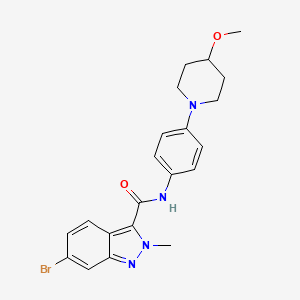

N-(2-methoxyethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-methoxyethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide and related compounds involves condensation reactions, often with amines and anhydrides as key starting materials. For instance, a study outlines the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives via condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol, showcasing the synthetic approach towards similar structures (Gupta & Wagh, 2006).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior and potential applications of a compound. The crystal structure of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, reveals extended conformations and hydrogen bonding patterns, providing insights into the stereochemical preferences and potential intermolecular interactions of N-(2-methoxyethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide (Camerman et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving N-(2-methoxyethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide might include nucleophilic substitution reactions, given its acetamide functional group. Research on similar acetamides suggests a variety of chemical behaviors, including hydroformylation and hydrogenation reactions, indicating the versatility and reactivity of such compounds (Blackburn et al., 2003).

Physical Properties Analysis

The physical properties of N-(2-methoxyethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide, such as solubility, melting point, and crystallinity, are essential for its application in various fields. While specific data on this compound may not be readily available, studies on structurally related compounds can provide valuable insights. For example, the crystalline structure analysis helps in understanding the solid-state properties, which are crucial for the material's application in pharmaceutical formulations (Bunev et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, and other reagents, are pivotal for the compound's utility in chemical synthesis and material science. Studies on acetamide derivatives underline the importance of functional groups in determining chemical stability, reactivity, and potential applications in synthetic chemistry (Sakai et al., 2022).

Scientific Research Applications

Microbial Transformation and Allelochemicals

Research on benzoxazolinone and benzoxazinone allelochemicals, which are structurally related to the query compound, highlights their significance in agriculture. These compounds are present in crops like wheat, rye, and maize, exhibiting allelopathic properties that can suppress weeds and soil-borne diseases. The microbial transformation of these compounds in soil plays a crucial role in their environmental behavior and the potential exploitation of their allelopathic properties for sustainable agriculture (Fomsgaard, Mortensen, & Carlsen, 2004).

Synthesis and Agricultural Applications

The synthesis and evaluation of benzoxazinones and their derivatives have been extensively studied due to their biological activities, including phytotoxic, antimicrobial, and insecticidal properties. These compounds, including various transformation products such as aminophenoxazinones, malonamic acids, and acetamides, have potential utility in agriculture. Innovative synthetic methodologies have been developed to obtain these compounds in high yield, facilitating research into their applications (Macias et al., 2006).

Herbicide Efficacy and Soil Interaction

Studies on acetamide-based herbicides, which share a functional group with the query compound, elucidate the relationship between chemical structure and herbicidal activity, as well as their interaction with soil properties. These insights are crucial for developing more effective and environmentally friendly herbicidal solutions (Peter & Weber, 1985).

properties

IUPAC Name |

N-(2-methoxyethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-19-7-6-13-11(17)8-16-12(18)9-4-2-3-5-10(9)14-15-16/h2-5H,6-8H2,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYPNLGUUIGCEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2498209.png)

![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2498211.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2498212.png)

![1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2498214.png)

![2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2498222.png)

![benzyl (2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2498223.png)